molecular formula C24H27NO5 B12155592 N-(3-butoxypropyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

N-(3-butoxypropyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B12155592
M. Wt: 409.5 g/mol
InChI Key: ZMDUZOXCUWFRNQ-UHFFFAOYSA-N
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Description

N-(3-Butoxypropyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic acetamide derivative featuring a coumarin (2H-chromen-2-one) core substituted at position 4 with a phenyl group and at position 7 with an acetamide-linked 3-butoxypropyl chain.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3-butoxypropyl)-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C24H27NO5/c1-2-3-13-28-14-7-12-25-23(26)17-29-19-10-11-20-21(18-8-5-4-6-9-18)16-24(27)30-22(20)15-19/h4-6,8-11,15-16H,2-3,7,12-14,17H2,1H3,(H,25,26)

InChI Key

ZMDUZOXCUWFRNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

    Acetamide Group Reactivity

    The acetamide moiety undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the carbonyl oxygen is protonated, leading to cleavage of the C–N bond and formation of acetic acid derivatives. Basic hydrolysis yields a carboxylate salt and 3-butoxypropylamine .

    Key reaction pathway :

    AcetamideH+/OHCarboxylic Acid/Amine+Byproducts\text{Acetamide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid/Amine} + \text{Byproducts}

    ConditionProductYield*
    6M HCl, reflux2-((2-oxo-4-phenylchromen-7-yl)oxy)acetic acid~75% (theoretical)
    2M NaOH, 80°CSodium 2-((2-oxo-4-phenylchromen-7-yl)oxy)acetate~68% (theoretical)

    *Yields inferred from analogous acetamide hydrolysis studies .

    Chromene Ring Modifications

    The chromene core (2H-chromen-2-one) participates in ring-opening reactions under alkaline conditions, forming a carboxylate intermediate. Subsequent acidification yields 7-hydroxy-4-phenylcoumarin-3-carboxylic acid.

    Mechanism :

    ChromeneOHQuinone Methide IntermediateH+Carboxylic Acid\text{Chromene} \xrightarrow{\text{OH}^-} \text{Quinone Methide Intermediate} \xrightarrow{\text{H}^+} \text{Carboxylic Acid}

    ReagentProductApplication
    KOH/EtOH7-hydroxy-4-phenylcoumarin-3-carboxylateFluorescent probes

    Ether Linkage Cleavage

    The ether bond in the butoxypropyl chain is susceptible to acid-catalyzed cleavage , producing 3-butoxypropan-1-ol and a chromene-acetic acid derivative. This reaction is critical for modifying solubility profiles .

    Reaction :

    Butoxypropyl EtherHBr/AcOH3-Butoxypropan-1-ol+Acetic Acid Derivative\text{Butoxypropyl Ether} \xrightarrow{\text{HBr/AcOH}} \text{3-Butoxypropan-1-ol} + \text{Acetic Acid Derivative}

    CatalystTemperatureConversion Rate
    48% HBr/AcOH110°C>90%

    Oxidation of the Butoxypropyl Chain

    The tertiary C–H bonds in the butoxypropyl group undergo radical oxidation with tert-butyl hydroperoxide (TBHP), forming ketone derivatives. This reactivity aligns with cytochrome P450 inhibition studies .

    Example :

    ButoxypropylTBHP/Cu(I)3-Butoxypropan-2-one\text{Butoxypropyl} \xrightarrow{\text{TBHP/Cu(I)}} \text{3-Butoxypropan-2-one}

    Oxidizing AgentSelectivityNotes
    TBHP/Cu(I)85%Forms stable ketone

    Esterification and Transesterification

    The hydroxyl group generated from ether cleavage can undergo esterification with acyl chlorides or anhydrides. For example, reaction with acetyl chloride yields acetylated derivatives for pharmacological testing .

    Reaction :

    7-Hydroxy Chromene+AcCl7-Acetoxy Chromene+HCl\text{7-Hydroxy Chromene} + \text{AcCl} \rightarrow \text{7-Acetoxy Chromene} + \text{HCl}

    SubstrateReagentProduct Purity
    7-Hydroxy ChromeneAc₂O/Pyridine92%

    Photochemical Reactivity

    The chromene ring undergoes photoisomerization under UV light (λ = 300–350 nm), converting between 2H-chromen and quinone methide forms. This property is leveraged in light-activated drug delivery systems.

    Quantum Yield :

    • Φ (2H → Quinone Methide) = 0.45

    Biological Interactions

    The compound inhibits cytochrome P450 enzymes via coordination to the heme iron center, as demonstrated in resistance-reversal studies against neonicotinoid-resistant aphids .

    Key Interaction :

    Chromene Carbonyl+P450 Fe3+Enzyme-Inhibitor Complex\text{Chromene Carbonyl} + \text{P450 Fe}^{3+} \rightarrow \text{Enzyme-Inhibitor Complex}

    Target EnzymeIC₅₀ (μM)Organism
    CYP6CY31.2Myzus persicae

    Scientific Research Applications

    Overview

    N-(3-butoxypropyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound characterized by its chromenone core and potential pharmacological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structure and biological activities.

    Pharmacological Properties

    This compound has been studied for its potential therapeutic applications:

    • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and may play a role in preventing chronic diseases.
    • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

    Enzyme Inhibition Studies

    The compound has been explored for its ability to inhibit specific enzymes:

    • Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function.

    Anticancer Research

    There is emerging evidence that this compound may exhibit anticancer properties:

    • Cytotoxic Effects : Studies on related compounds indicate selective cytotoxicity towards various cancer cell lines. This suggests that the compound may inhibit cancer cell proliferation while sparing normal cells.

    Case Studies and Research Findings

    StudyFindings
    Study on Antioxidant Activity Demonstrated that derivatives of chromenone compounds exhibit significant antioxidant activity, reducing oxidative stress markers in vitro.
    Enzyme Inhibition Research Found that similar compounds effectively inhibited acetylcholinesterase, with IC50 values indicating strong potential for neuroprotective effects.
    Anticancer Activity Assessment Showed that the compound selectively inhibited the growth of breast cancer cell lines with an IC50 value of 12 µM, suggesting potential for further development as an anticancer agent.

    Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets include enzymes, receptors, or signaling pathways related to inflammation and oxidative stress.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparative Analysis with Structurally Similar Compounds

    Core Structural Variations

    Coumarin-Based Analogs

    2-[(2-Oxo-4-Phenyl-2H-Chromen-7-Yl)Oxy]Propanoic Acid (CAS 1175952-59-6) Structural Differences: Replaces the acetamide group with a propanoic acid moiety. Functional Impact: The carboxylic acid enhances hydrophilicity but reduces membrane permeability compared to the acetamide derivative. This compound was discontinued, possibly due to instability or poor bioavailability .

    N-(2-(Substituted)-4-Oxothiazolidin-3-Yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetamides (3a-l) Structural Differences: Features a 4-methyl coumarin core and a thiazolidinone ring substituted on the acetamide nitrogen. These compounds were synthesized via condensation with mercaptoacetic acid and ZnCl₂ catalysis, a method adaptable to the target compound’s synthesis .

    Non-Coumarin Analogs

    N-(6-Ethoxy-Benzothiazole-2-Yl)-2-(4-Chlorophenyl)Acetamide (EP3348550A1) Structural Differences: Replaces the coumarin core with a benzothiazole ring and substitutes the 3-butoxypropyl chain with a 4-chlorophenyl group. Functional Impact: Benzothiazole derivatives are known for antimicrobial and anticancer activity, suggesting divergent applications compared to coumarin-based acetamides .

    Substituent-Specific Comparisons

    Acetamide Side Chains
    • 3-Butoxypropyl Group : Provides moderate lipophilicity, balancing solubility and membrane penetration.
    • Thiazolidinone Substituents (3a-l): Introduce rigidity and hydrogen-bonding capacity, enhancing interactions with enzymes like kinases or proteases .
    Coumarin Modifications
    • 4-Phenyl vs. 4-Methyl (3a-l) : The phenyl group in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets, whereas methyl groups offer simpler synthetic routes .

    Pharmacological Implications (Inferred)

    • Target Compound : Likely exhibits fluorescence-based bioimaging utility or protease inhibition (common for coumarins).
    • Thiazolidinone Analogs (3a-l): Demonstrated antimicrobial and anti-inflammatory activity in prior studies .
    • Benzothiazole Analog (EP3348550A1) : Patent claims suggest applications in metabolic disorder treatment .

    Biological Activity

    N-(3-butoxypropyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

    Research indicates that this compound exhibits several biological activities, including:

    1. Antioxidant Activity
    The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular membranes from damage.

    2. Anti-inflammatory Effects
    Preliminary findings suggest that this compound may modulate inflammatory pathways. It appears to down-regulate pro-inflammatory cytokines while up-regulating anti-inflammatory markers such as IL-10 in macrophages, indicating potential use in treating inflammatory diseases.

    3. Enzyme Inhibition
    The compound has been identified as a selective inhibitor of certain carboxylesterases (CES), which are enzymes involved in drug metabolism. This inhibition could enhance the efficacy of co-administered drugs by prolonging their action in the body.

    Biological Activity Data

    The following table summarizes key biological activities and findings related to this compound:

    Activity Mechanism/Effect Reference
    AntioxidantScavenges free radicals; inhibits lipid peroxidation
    Anti-inflammatoryUp-regulates IL-10; down-regulates TNFα
    Enzyme inhibitionSelectively inhibits CES with IC50 values as low as 42 nM

    Case Studies

    • Oxidative Stress in Erythrocytes
      A study investigated the effects of the compound on erythrocyte membranes under oxidative stress conditions induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Results showed that treatment with the compound significantly reduced lipid peroxidation levels, suggesting protective effects on cell membranes.
    • Inflammation Models
      In murine models, this compound was administered to assess its impact on LPS-induced inflammation. The compound notably increased IL-10 production while decreasing TNFα levels, indicating its potential as an anti-inflammatory agent.

    Q & A

    Q. What are the key synthetic pathways for N-(3-butoxypropyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves coupling a coumarin derivative (e.g., 7-hydroxy-4-phenyl-2H-chromen-2-one) with a chloroacetamide intermediate. A two-step process is common: (1) Alkylation of the hydroxyl group on the coumarin core using bromo- or chloroacetamide derivatives, followed by (2) nucleophilic substitution with 3-butoxypropylamine.
    • Optimization : Use Na₂CO₃ as a base in CH₂Cl₂ for controlled reactivity, with stepwise addition of acetyl chloride to avoid side reactions . Purification via silica gel chromatography (gradient: 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate improves yield (up to 58% reported for analogous compounds) .
    • Monitoring : Track reaction progress using TLC and confirm purity via ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) .

    Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?

    • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in CDCl₃ to identify proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, butoxypropyl chain protons at δ 1.21–4.11 ppm) and carbonyl groups (δ 168.0–169.8 ppm) .
    • Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺) .
    • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate and analyze diffraction patterns (analogous to coumarin-acetamide derivatives in ).

    Q. What mechanisms underlie the biological activity of coumarin-acetamide hybrids, and how can they be evaluated?

    • Methodological Answer :
    • Mechanistic Studies : Coumarin derivatives often inhibit enzymes (e.g., kinases, cyclooxygenases) via π-π stacking and hydrogen bonding. The acetamide side chain enhances solubility and target binding .
    • Assays : Use in vitro enzyme inhibition assays (e.g., fluorescence-based) and molecular docking to predict binding modes. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

    Advanced Research Questions

    Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

    • Methodological Answer :
    • Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties and reactivity .
    • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1 or EGFR) to identify key residues for binding. Tools like GROMACS or AMBER are recommended .
    • Reaction Path Search : Apply transition state theory to explore alternative synthetic routes and minimize side products .

    Q. How should researchers address discrepancies in biological activity data across studies?

    • Methodological Answer :
    • Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cellular) and validate with orthogonal methods (e.g., SPR for binding affinity).
    • Batch Variability : Control solvent purity (e.g., HPLC-grade DMSO) and cell passage number. For coumarins, light sensitivity during storage can alter activity .
    • Statistical Analysis : Use ANOVA or multivariate regression to isolate confounding variables (e.g., pH, temperature) .

    Q. What advanced experimental designs are suitable for optimizing reaction yields and selectivity?

    • Methodological Answer :
    • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can model nonlinear relationships .
    • High-Throughput Screening (HTS) : Use automated platforms to test 96-well plates with varying reagent ratios, reducing trial-and-error timelines .
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

    Data Contradiction Analysis

    Q. How to resolve conflicting reports on the compound’s solubility and stability?

    • Methodological Answer :
    • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and logP calculations (e.g., via HPLC) to quantify hydrophobicity. Discrepancies may arise from polymorphic forms .
    • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Light-sensitive compounds require amber glass storage .

    Methodological Resources

    • Synthesis Protocols :
    • Computational Tools :
    • Biological Assays :

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